Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
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Overview
Description
Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of chlorine atoms and an ester functional group in its structure makes it a versatile intermediate for various chemical reactions and potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with 2,6-dichloro-4-nitropyridine, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired pyrrolo[3,2-c]pyridine core. The esterification of the carboxylic acid group is then achieved using ethanol in the presence of an acid catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. This ensures higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography and crystallization further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium thiolate in an aprotic solvent such as dimethylformamide.
Reduction Reactions: Hydrogen gas with a palladium on carbon catalyst.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Substitution Reactions: Formation of various substituted pyrrolo[3,2-c]pyridine derivatives.
Reduction Reactions: Formation of amino derivatives.
Ester Hydrolysis: Formation of 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid.
Scientific Research Applications
Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds with biological activity.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
- Ethyl 4,6-dichloro-1H-pyrrolo[3,4-c]pyridine-3-carboxylate
- Ethyl 4,6-dichloro-1H-pyrrolo[1,2-a]pyridine-3-carboxylate
Uniqueness
Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is unique due to its specific substitution pattern and the position of the ester group. This structural uniqueness can lead to different reactivity and biological activity compared to other similar compounds. The presence of chlorine atoms at positions 4 and 6 enhances its potential for further functionalization and derivatization, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C10H8Cl2N2O2 |
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Molecular Weight |
259.09 g/mol |
IUPAC Name |
ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)5-4-13-6-3-7(11)14-9(12)8(5)6/h3-4,13H,2H2,1H3 |
InChI Key |
VRPGINDBAVOPEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=NC(=C21)Cl)Cl |
Origin of Product |
United States |
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